Rasagiline mesylate

Overview

Description

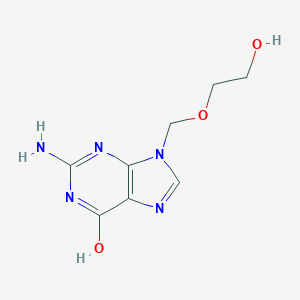

Rasagiline mesylate is an irreversible inhibitor of monoamine oxidase, selective for MAO type B over type A by a factor of fourteen . It has anti-apoptotic and neuroprotectant activity and has been used as a treatment for Parkinson’s disease . It is a propargylamine-based drug indicated for the treatment of idiopathic Parkinson’s disease .

Synthesis Analysis

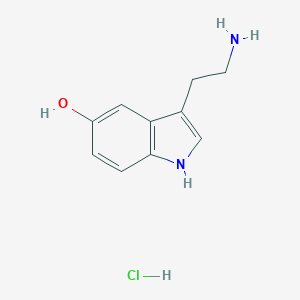

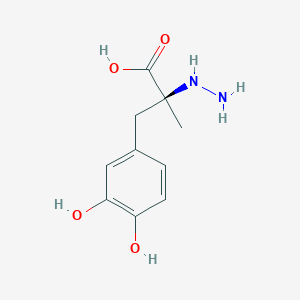

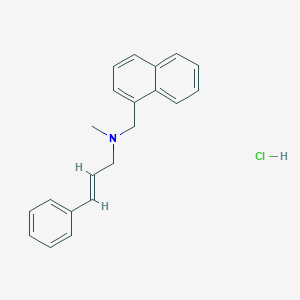

The synthesis of Rasagiline mesylate is carried out in 3 steps starting from the main starting material 1-aminoindan . The reported synthesis was simply based on the alkylation of ®-1-Aminoindan with propargyl chloride in acetonitrile in the presence of potassium carbonate at 60° C. for 16 hours .Molecular Structure Analysis

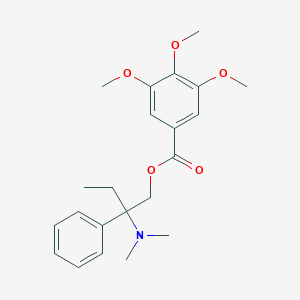

Rasagiline mesylate is a chiral compound with one asymmetric carbon atom in the five-member ring with an absolute R configuration, which is produced as a single enantiomer . The chemical structure of rasagiline mesylate drug substance has been achieved by elemental analysis, UV, IR, 1H- and 13C-NMR spectroscopic methods and MS .Chemical Reactions Analysis

Rasagiline is a Monoamine oxidase-B (MOA-B) inhibitor that binds covalently to the N5 nitrogen of the flavin residue of MAO, resulting in irreversible inactivation of the enzyme . Several spectrophotometric UV-Vissible, High-performance thin layer chromatography, and capillary electrophoresis analysis methods are used to determine Rasagilline in raw materials .Physical And Chemical Properties Analysis

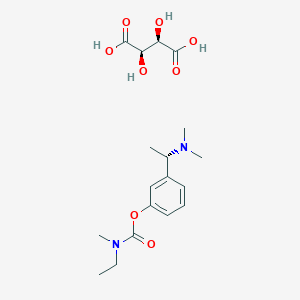

Rasagiline mesylate is a white to off-white powder, freely soluble in water or ethanol and sparingly soluble in isopropanol . The empirical formula of rasagiline mesylate is C 12 H 13 N•CH 4 SO 3 and its molecular weight is 267.34 .Scientific Research Applications

Parkinson’s Disease Treatment

Rasagiline mesylate is primarily used as a treatment for Parkinson’s disease (PD). It functions as a monoamine oxidase-B (MAO-B) inhibitor, which helps to increase dopaminergic activity in the brain by preventing the breakdown of dopamine . This action helps to alleviate symptoms such as tremors, stiffness, and movement difficulties associated with PD.

Neuroprotective Effects

Studies have suggested that Rasagiline may have neuroprotective properties. It is being researched for its potential to protect neuronal cells from degeneration, which is particularly relevant in conditions like PD where dopaminergic neurons are progressively lost .

Brain Targeting via Intranasal Delivery

Recent research has explored the delivery of Rasagiline directly to the brain via intranasal routes. This method could bypass the blood-brain barrier more effectively and improve the drug’s bioavailability in the brain tissues, which is crucial for treating central nervous system disorders .

Long-Acting Injectable Formulations

Rasagiline mesylate has been developed into long-acting injectable in situ gels. These formulations aim to provide sustained release of the drug, potentially improving medication compliance and ensuring more stable therapeutic effects over time .

Treatment of Retinitis Pigmentosa

There is ongoing research into the use of Rasagiline mesylate for the treatment of retinitis pigmentosa, a genetic disorder that causes loss of vision. Its role as an MAO-B inhibitor and potential neuroprotective effects are being investigated in this context .

Pharmacokinetic Studies

Rasagiline mesylate is also the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body. These studies are crucial for optimizing dosing regimens and enhancing the drug’s efficacy and safety profile .

Mechanism of Action

Target of Action

Rasagiline mesylate primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .

Mode of Action

Rasagiline mesylate is an irreversible inhibitor of MAO-B . The precise mechanisms of action of rasagiline are unknown. One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .

Biochemical Pathways

Rasagiline mesylate affects the biochemical pathway involving the metabolic degradation of catecholamines and serotonin . By inhibiting MAO-B, rasagiline prevents the breakdown of these neurotransmitters, thereby increasing their availability. This leads to an increase in dopamine activity in the brain, which is beneficial in managing the symptoms of Parkinson’s disease .

Pharmacokinetics

Rasagiline mesylate is rapidly absorbed by the gastrointestinal tract and readily crosses the blood-brain barrier . It has a mean steady-state half-life of 3 hours . There is no correlation of pharmacokinetics with its pharmacological effect due to its irreversible inhibition of mao-b . Rasagiline undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) .

Result of Action

The molecular and cellular effects of rasagiline’s action primarily involve the increase in dopamine activity in the brain . This results in improved mobility, balance, and coordination in patients with Parkinson’s disease . Rasagiline also exhibits neuroprotective and anti-apoptotic activity against several neurotoxins .

Action Environment

The action, efficacy, and stability of rasagiline mesylate can be influenced by environmental factors such as dietary conditions. For instance, a study found that the bioequivalence of rasagiline tablets was established in both fasting and postprandial conditions

Safety and Hazards

Rasagiline may cause serious side effects. Call your doctor at once if you have: severe headache, blurred vision, pounding in your neck or ears; extreme drowsiness or falling asleep suddenly, even after feeling alert; unusual changes in mood or behavior; hallucinations; a light-headed feeling, like you might pass out; or worsening symptoms of Parkinson’s disease (especially uncontrolled muscle movements) .

Future Directions

Rasagiline mesylate is currently approved as initial monotherapy or adjunct therapy to levodopa for treatment of signs and symptoms of idiopathic Parkinson’s disease in the United States and Europe . The oral dose of RM is 1 mg per day . The future directions of Rasagiline mesylate are still under research and development .

properties

IUPAC Name |

methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047848 | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rasagiline mesylate | |

CAS RN |

161735-79-1 | |

| Record name | Rasagiline mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.